

Application Note: Quantification of Pafenolol in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name:	Pafenolol
Cat. No.:	B10784761

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Introduction

Pafenolol is a selective β 1-adrenoreceptor antagonist that has been investigated for its cardioselective properties. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of **pafenolol** in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **pafenolol** in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the general principles outlined in FDA guidance for bioanalytical method validation.

Experimental Protocols

1. Materials and Reagents

- **Pafenolol** reference standard (purity >99%)
- Atenolol (Internal Standard, IS), (purity >99%)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (\geq 98%)
- Human plasma (K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **pafenolol** and the internal standard (IS), atenolol, in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare working standard solutions of **pafenolol** by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for the calibration curve.
- Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 2000 ng/mL and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

3. Sample Preparation

A protein precipitation method is employed for the extraction of **pafenolol** and the IS from plasma.

- Aliquot 100 μ L of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the IS working solution (e.g., 100 ng/mL atenolol in 50:50 acetonitrile:water).
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.[\[1\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject 10 μ L of the supernatant into the LC-MS/MS system.[\[1\]](#)

4. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - System: A high-performance liquid chromatography (HPLC) system.
 - Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.0 μ m).[\[2\]](#)

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.5 mL/min.[\[3\]](#)
- Gradient: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
- Column Temperature: 40°C.
- Autosampler Temperature: 4°C.[\[4\]](#)
- Mass Spectrometry (MS):
 - System: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Ion Spray Voltage: 5000 V.
 - Source Temperature: 500°C.
- MRM Transitions (Hypothetical):
 - **Pafenolol:** Q1 m/z [M+H]⁺ → Q3 m/z [fragment ion]
 - Atenolol (IS): Q1 m/z 267.2 → Q3 m/z 145.1

5. Method Validation The method was validated for selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

Analyte	Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
Pafenolol	1 - 2000	y = 0.0025x + 0.0012	>0.995

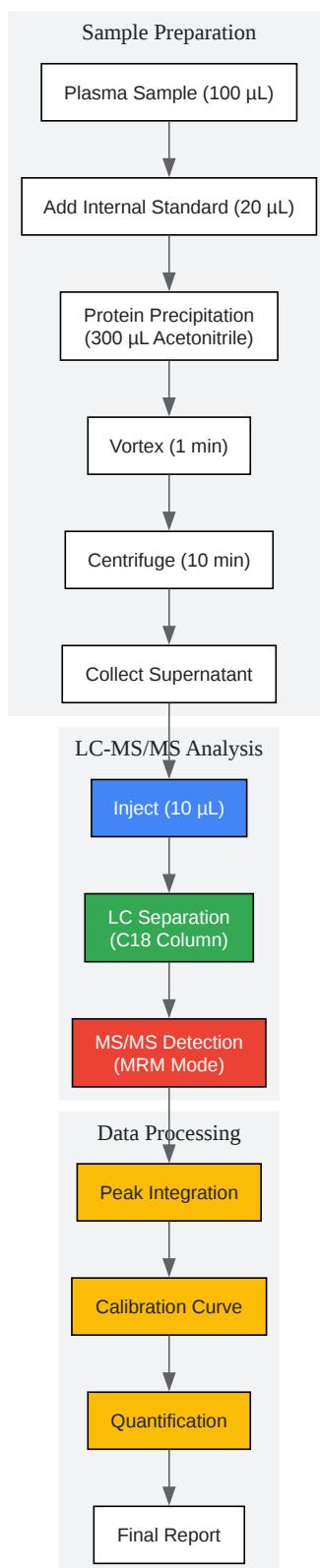
Table 2: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD) (n=6)	Intra-day Accuracy (%RE) (n=6)	Inter-day Precision (%RSD) (n=18)	Inter-day Accuracy (%RE) (n=18)
LLOQ	1	≤10.0	±12.5	≤11.2	±10.8
LQC	3	≤8.5	±9.2	≤9.8	±8.5
MQC	100	≤7.1	±5.4	≤8.2	±6.3
HQC	1600	≤6.5	±4.8	≤7.5	±5.1

Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Pafenolol Recovery (%)	IS Recovery (%)	Pafenolol Matrix Effect (%)	IS Matrix Effect (%)
LQC	3	92.5	95.1	98.2	97.5
HQC	1600	94.8	96.3	99.1	98.3

Visualizations

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Caption: Workflow for **Pafenolol** Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **pafenolol** in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput. The method validation results demonstrate that it meets the criteria for bioanalytical applications and is suitable for supporting pharmacokinetic studies in drug development.

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